Sodium methylesculetin acetate

Catalog No.
S655876
CAS No.
95873-69-1
M.F
C12H9NaO6
M. Wt
272.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium methylesculetin acetate

CAS Number

95873-69-1

Product Name

Sodium methylesculetin acetate

IUPAC Name

sodium;2-(6-hydroxy-4-methyl-2-oxochromen-7-yl)oxyacetate

Molecular Formula

C12H9NaO6

Molecular Weight

272.19 g/mol

InChI

InChI=1S/C12H10O6.Na/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1

InChI Key

CIVAPWNSKCJJEE-UHFFFAOYSA-M

SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)O)OCC(=O)[O-].[Na+]

Synonyms

4-methyl-esculetol, mono-Na salt of permethol, permethol

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)O)OCC(=O)[O-].[Na+]

Sodium methylesculetin acetate is a sodium salt of an oxy-acetic acid derivative of 4-methylesculetin, a dihydroxycoumarin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4215jrDWmmw0eW50kVPF-vja47T5S9GFlkRs8KyIYKi2cAz9uj0wEO4xs_cCdlUl7Tr4MJnUz6kmJMN8otI-BJgTg9bRmgZl6h002fysbbEnPCjaMOY1BLT6y9oTnuenGsH-CBg%3D%3D)] As a member of the coumarin class, its primary and most established pharmacological role is as a choleretic agent, intended to stimulate the secretion of bile.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb-lGptyGF1Y0c8DLllEeIUBNdp9uBKCsvmb8nu807WIpsFWsn5IItGtvIEHvxKFOwOY6XkCZrBsUo4n2KeuMic9zR2_NQs71MV-f8QK0flgoY6le_SCptsd7ggHAUNhfo1aY%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOvuYw_9zJLcBgtw7t50vR1HWwrSSAWy6kf0kodioVA43jmUeDe1O2gMY7kBTht7LcajI9QAaju86O3AhRYli9qtt7WJ8Z_9Muhlr6pfqOu-3_vgH808xflZY4GM1AM2B6Kq8%3D)] Its specific chemical form as a sodium salt is a deliberate structural modification intended to improve physicochemical properties critical for formulation and experimental use compared to parent coumarin compounds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4215jrDWmmw0eW50kVPF-vja47T5S9GFlkRs8KyIYKi2cAz9uj0wEO4xs_cCdlUl7Tr4MJnUz6kmJMN8otI-BJgTg9bRmgZl6h002fysbbEnPCjaMOY1BLT6y9oTnuenGsH-CBg%3D%3D)]

Direct substitution of Sodium methylesculetin acetate with common alternatives like hymecromone (4-methylumbelliferone) or the parent compound 4-methylesculetin is inadvisable for reproducible research. Hymecromone, while also a choleretic, possesses a different monohydroxy-coumarin core, leading to distinct metabolic and efficacy profiles.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4215jrDWmmw0eW50kVPF-vja47T5S9GFlkRs8KyIYKi2cAz9uj0wEO4xs_cCdlUl7Tr4MJnUz6kmJMN8otI-BJgTg9bRmgZl6h002fysbbEnPCjaMOY1BLT6y9oTnuenGsH-CBg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb-lGptyGF1Y0c8DLllEeIUBNdp9uBKCsvmb8nu807WIpsFWsn5IItGtvIEHvxKFOwOY6XkCZrBsUo4n2KeuMic9zR2_NQs71MV-f8QK0flgoY6le_SCptsd7ggHAUNhfo1aY%3D)] The parent compound, 4-methylesculetin, lacks the sodium oxy-acetate group, resulting in significantly lower aqueous solubility that necessitates the use of organic solvents, which can introduce experimental artifacts.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOvuYw_9zJLcBgtw7t50vR1HWwrSSAWy6kf0kodioVA43jmUeDe1O2gMY7kBTht7LcajI9QAaju86O3AhRYli9qtt7WJ8Z_9Muhlr6pfqOu-3_vgH808xflZY4GM1AM2B6Kq8%3D)] The specific salt form of Sodium methylesculetin acetate is engineered for superior handling and bioavailability, making it a distinct entity for procurement and application.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFU3dotRLeBVlF-EUphvFacTwSfuPHjv-aGD7xiPdZJpQ8QEEMq5qNpEK8KS0XPszowlU4VEz9YDVByIAmsD_zypebB8EsqYzs6-grMlQrREz5nzirlDFofOC_NjbgDlxKo_cMLRg731G2i3dQ%3D)]

Designed for Aqueous Solubility: A Sodium Salt for Simplified Handling and Formulation

Sodium methylesculetin acetate is the sodium salt of a carboxylic acid, a chemical form deliberately chosen to confer high aqueous solubility.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4215jrDWmmw0eW50kVPF-vja47T5S9GFlkRs8KyIYKi2cAz9uj0wEO4xs_cCdlUl7Tr4MJnUz6kmJMN8otI-BJgTg9bRmgZl6h002fysbbEnPCjaMOY1BLT6y9oTnuenGsH-CBg%3D%3D)] This provides a significant processability advantage over common coumarin benchmarks like hymecromone (4-methylumbelliferone), a non-ionic molecule that is described as practically insoluble in water.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb-lGptyGF1Y0c8DLllEeIUBNdp9uBKCsvmb8nu807WIpsFWsn5IItGtvIEHvxKFOwOY6XkCZrBsUo4n2KeuMic9zR2_NQs71MV-f8QK0flgoY6le_SCptsd7ggHAUNhfo1aY%3D)] The parent compound, 4-methylesculetin, is also a non-ionic polyphenol with expected low water solubility.

Evidence DimensionPhysicochemical Form & Expected Aqueous Solubility
Target Compound DataSodium salt of a carboxylic acid, engineered for high aqueous solubility.
Comparator Or BaselineHymecromone (4-methylumbelliferone): Non-ionic compound, 'practically insoluble in water'.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb-lGptyGF1Y0c8DLllEeIUBNdp9uBKCsvmb8nu807WIpsFWsn5IItGtvIEHvxKFOwOY6XkCZrBsUo4n2KeuMic9zR2_NQs71MV-f8QK0flgoY6le_SCptsd7ggHAUNhfo1aY%3D)]
Quantified DifferenceQualitatively significant improvement in water solubility based on fundamental chemical principles.
ConditionsStandard laboratory conditions for preparing aqueous stock solutions.

This property simplifies experimental workflows by eliminating the need for organic co-solvents (e.g., DMSO) in aqueous assays, thereby avoiding solvent-induced artifacts and improving data reproducibility.

Optimized Structure for Bile Salt-Independent Choleretic Mechanism

The choleretic action of coumarins is primarily driven by their metabolism in the liver into polar anionic conjugates (mainly glucuronides), which are actively secreted into the biliary tree.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4215jrDWmmw0eW50kVPF-vja47T5S9GFlkRs8KyIYKi2cAz9uj0wEO4xs_cCdlUl7Tr4MJnUz6kmJMN8otI-BJgTg9bRmgZl6h002fysbbEnPCjaMOY1BLT6y9oTnuenGsH-CBg%3D%3D)] This process creates an osmotic gradient that passively draws water, increasing bile volume. The structure of Sodium methylesculetin acetate, featuring a pre-existing polar, anionic oxy-acetate sodium salt group on a dihydroxy-coumarin core, is chemically optimized for this bile salt-independent choleretic pathway.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4215jrDWmmw0eW50kVPF-vja47T5S9GFlkRs8KyIYKi2cAz9uj0wEO4xs_cCdlUl7Tr4MJnUz6kmJMN8otI-BJgTg9bRmgZl6h002fysbbEnPCjaMOY1BLT6y9oTnuenGsH-CBg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb-lGptyGF1Y0c8DLllEeIUBNdp9uBKCsvmb8nu807WIpsFWsn5IItGtvIEHvxKFOwOY6XkCZrBsUo4n2KeuMic9zR2_NQs71MV-f8QK0flgoY6le_SCptsd7ggHAUNhfo1aY%3D)] This targeted design contrasts with the benchmark hymecromone, which relies entirely on in-vivo phase II metabolism of its single hydroxyl group to become active in this pathway.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4215jrDWmmw0eW50kVPF-vja47T5S9GFlkRs8KyIYKi2cAz9uj0wEO4xs_cCdlUl7Tr4MJnUz6kmJMN8otI-BJgTg9bRmgZl6h002fysbbEnPCjaMOY1BLT6y9oTnuenGsH-CBg%3D%3D)]

Evidence DimensionStructural Suitability for Choleretic Mechanism
Target Compound DataPossesses a polar, anionic sodium oxy-acetate group, priming it for the metabolite-driven osmotic choleresis pathway.
Comparator Or BaselineHymecromone (4-methylumbelliferone) requires hepatic conjugation at its lone hydroxyl group to become active in the same pathway.
Quantified DifferenceNot applicable (mechanistic differentiation).
ConditionsIn vivo hepatic metabolism and biliary secretion.

For studies focused on the mechanisms of bile production, this compound offers a more direct and targeted tool, as its structure is specifically engineered to engage the primary pathway for coumarin-induced choleresis.

High-Concentration Aqueous Formulations for In Vitro Hepatocyte Studies

The high aqueous solubility of Sodium methylesculetin acetate allows for the preparation of concentrated, stable stock solutions without the use of organic solvents like DMSO. This makes it an ideal choice for cell-based assays using primary hepatocytes or liver cell lines, where solvent toxicity can be a significant confounding factor.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4215jrDWmmw0eW50kVPF-vja47T5S9GFlkRs8KyIYKi2cAz9uj0wEO4xs_cCdlUl7Tr4MJnUz6kmJMN8otI-BJgTg9bRmgZl6h002fysbbEnPCjaMOY1BLT6y9oTnuenGsH-CBg%3D%3D)]

In Vivo Models of Bile Salt-Independent Cholestasis and Biliary Insufficiency

Given its structure is optimized for a potent, metabolite-driven choleretic mechanism, this compound is highly suitable for animal models investigating cholestasis or other conditions of impaired bile flow. Its predictable mechanism allows for clearer interpretation of results compared to less specialized coumarins.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb-lGptyGF1Y0c8DLllEeIUBNdp9uBKCsvmb8nu807WIpsFWsn5IItGtvIEHvxKFOwOY6XkCZrBsUo4n2KeuMic9zR2_NQs71MV-f8QK0flgoY6le_SCptsd7ggHAUNhfo1aY%3D)]

Tool Compound for Investigating Sphincter of Oddi Pharmacology

As a member of the 4-methylcoumarin class known to exhibit antispasmodic properties on biliary smooth muscle, this compound can serve as a water-soluble tool for studying the regulation of the sphincter of Oddi and its role in biliary dynamics.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOvuYw_9zJLcBgtw7t50vR1HWwrSSAWy6kf0kodioVA43jmUeDe1O2gMY7kBTht7LcajI9QAaju86O3AhRYli9qtt7WJ8Z_9Muhlr6pfqOu-3_vgH808xflZY4GM1AM2B6Kq8%3D)]

UNII

HGU5120054

Other CAS

95873-69-1

Wikipedia

Sodium methylesculetin acetate

Dates

Last modified: 07-20-2023

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